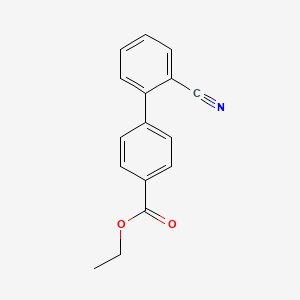

Ethyl 4-(2-cyanophenyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVQJLZUDQSXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743088 | |

| Record name | Ethyl 2'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501427-88-9 | |

| Record name | Ethyl 2'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: The Role of Ethyl 4-(2-cyanophenyl)benzoate in High-Purity Sartan Synthesis

[1]

Executive Summary

This compound (CAS: 7153-22-2 / Related Biphenyl Esters) serves as a high-fidelity synthone in the manufacturing of biphenyl-tetrazole sartan drugs (e.g., Candesartan, Valsartan, Irbesartan).[1] Unlike the traditional industrial route—which relies on the non-selective radical bromination of 4'-methyl-2-cyanobiphenyl (OTBN)—the "Ester Route" utilizing this compound offers a chemically defined, non-radical pathway .[1]

This guide delineates the process chemistry required to convert this ester into the universal sartan intermediate, 4'-(bromomethyl)-2-cyanobiphenyl , emphasizing chemoselective reduction protocols that preserve the critical nitrile pharmacophore.

Structural Significance & Chemical Identity

The molecule is a biphenyl scaffold characterized by two distinct functionalities on opposing rings:[1]

-

Ring A (Position 2): A Cyano (-CN) group, which is the precursor to the tetrazole ring (the acidic pharmacophore essential for AT1 receptor binding).

-

Ring B (Position 4'): An Ethyl Ester (-COOEt) , which serves as a masked benzylic halide.

The Strategic Advantage: Ester vs. Methyl

In standard industrial processes, the biphenyl scaffold is constructed with a methyl group (OTBN). This methyl group must be brominated using N-Bromosuccinimide (NBS) or elemental bromine. This radical process suffers from:

-

Lack of Selectivity: Formation of significant dibromo impurities (difficult to remove).

-

Safety Hazards: Exothermic radical propagation and handling of azido initiators.

By starting with This compound , the synthesis proceeds via chemoselective reduction and nucleophilic substitution , entirely avoiding radical chemistry and its associated impurities.

Synthetic Pathway: The "Ester Route"

The transformation of this compound into the active sartan building block involves three critical stages.

Stage 1: Construction of the Scaffold (Suzuki Coupling)

The biphenyl core is assembled via a Palladium-catalyzed Suzuki-Miyaura coupling.[1][2]

-

Reagents: 2-Chlorobenzonitrile + 4-Ethoxycarbonylphenylboronic acid.[1]

-

Catalyst: Pd(OAc)₂ / PPh₃ or Pd(dppf)Cl₂.

-

Outcome: Formation of this compound with >98% regioselectivity.

Stage 2: Chemoselective Reduction (The Critical Step)

The ester must be reduced to a primary alcohol (4'-(hydroxymethyl)-2-cyanobiphenyl ) without reducing the nitrile group to an amine.[1]

-

Challenge: Standard reducing agents like LiAlH₄ will reduce both the ester and the nitrile.

-

Solution: Use of NaBH₄ with a Lewis Acid additive (CaCl₂ or ZnCl₂) or LiBH₄ in THF.[1] These systems activate the borohydride to reduce the ester while leaving the nitrile intact.

Stage 3: Activation to Alkyl Halide

The alcohol is converted to the bromide (or chloride), creating the electrophile needed for the final sartan coupling.

Visualization of the Synthetic Workflow

The following diagram illustrates the divergence between the "Dirty" Radical Route and the "Clean" Ester Route.

Caption: Comparison of the traditional radical bromination pathway vs. the high-purity ester reduction pathway.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of this compound

This protocol utilizes Sodium Borohydride modified with Calcium Chloride to selectively reduce the ester functionality.[1]

Reagents:

-

This compound (1.0 eq)

-

Sodium Borohydride (NaBH₄) (2.0 eq)

-

Calcium Chloride (CaCl₂) (1.0 eq)

-

Solvent: THF / Ethanol (2:1 ratio)

Procedure:

-

Preparation: Dissolve this compound in dry THF/Ethanol under nitrogen atmosphere.

-

Activation: Add CaCl₂ (anhydrous) to the solution and stir for 15 minutes at 0°C. Note: The calcium cation coordinates with the ester carbonyl, increasing its electrophilicity.

-

Reduction: Add NaBH₄ portion-wise over 30 minutes, maintaining temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC/HPLC for disappearance of ester.

-

Quench: Carefully quench with saturated NH₄Cl solution (gas evolution occurs).

-

Workup: Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

-

Result: Yields 4'-(hydroxymethyl)-2-cyanobiphenyl as a white solid (Yield: >90%). Purity >99% (no amine byproducts).

Protocol B: Conversion to 4'-(Bromomethyl)-2-cyanobiphenyl

Reagents:

-

4'-(hydroxymethyl)-2-cyanobiphenyl (1.0 eq)

-

Phosphorus Tribromide (PBr₃) (0.4 eq)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Dissolve the alcohol intermediate in DCM and cool to 0°C.

-

Add PBr₃ dropwise.[5] The reaction is rapid.

-

Stir for 1 hour at 0–5°C.

-

Quench with ice water. Separate organic layer.[5]

-

Crystallization: Concentrate the organic layer and recrystallize from Methyl tert-butyl ether (MTBE) to obtain the pure bromide.[1]

Process Optimization & Quality Control

Impurity Profile Comparison

The following table highlights why the Ester Route is preferred for high-stringency GMP manufacturing.

| Feature | Radical Route (from OTBN) | Ester Route (from Ethyl Benzoate) |

| Key Reagent | NBS / Bromine | NaBH₄ / PBr₃ |

| Major Impurity | Dibromo-OTBN (0.5 – 5.0%) | Unreacted Ester (<0.1%) |

| Purification | Difficult (requires multiple recrystallizations) | Simple (Clean conversion) |

| Safety Profile | Low (Exothermic, Radical initiators) | High (Standard reagents) |

| Cost | Low Material Cost / High Purification Cost | Moderate Material Cost / Low Purification Cost |

Critical Process Parameters (CPPs)

-

Moisture Control (Step 1): Suzuki coupling is sensitive to water if using anhydrous protocols, though aqueous biphasic systems are common.

-

Temperature (Step 2): During reduction, temperature must not exceed 20°C during NaBH₄ addition to prevent nitrile attack.

-

Stoichiometry (Step 2): Excess borohydride (>3 eq) can lead to slow reduction of the nitrile to the primary amine.

References

-

Seki, M. (2012). Synthesis of Candesartan Cilexetil: An Efficient C–H Arylation of a 5-Phenyl-1H-tetrazole Derivative.[1] Synthesis, 44, 3231–3237. Link

-

BenchChem. Application Notes: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl using N-bromosuccinimide.[1][3][6]Link

-

Beilstein J. Org. Chem. Chemoselective reduction of esters in the presence of nitriles. Beilstein Journal of Organic Chemistry, 2010. Link

-

Google Patents. Process for the preparation of Candesartan Cilexetil (WO2011145100A1).Link

-

Sigma-Aldrich. Ethyl 4-cyanobenzoate Product Specification.Link

Sources

- 1. EP1535901B1 - Process for producing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. An Improved Photochemical Process For The Preparation Of A 4’ [quickcompany.in]

- 5. rjpbcs.com [rjpbcs.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: Comparative Analysis of Ortho- vs. Para-Cyanobiphenyl Liquid Crystals

This guide provides an in-depth technical comparison between standard Para-Cyanobiphenyls (linear mesogens) and Ortho-Cyanobiphenyl Esters (lateral/bent mesogens), focusing on their physicochemical properties, phase behavior, and emerging applications in drug delivery systems.

Executive Summary

In the realm of liquid crystal (LC) research for bio-applications, the structural distinction between Para-cyanobiphenyls (e.g., 5CB, 8CB) and Ortho-cyanobiphenyl esters is a determinant of phase stability, dielectric anisotropy, and drug encapsulation capability.

-

Para-Cyanobiphenyls (Linear): The industry "gold standard." They exhibit high orientational order, stable nematic/smectic phases, and strong positive dielectric anisotropy (

). In drug development, they serve as the primary scaffolding for Liquid Crystal Nanoparticles (LCNPs) like cubosomes. -

Ortho-Cyanobiphenyl Esters (Lateral/Bent): Characterized by steric hindrance and a "kinked" molecular geometry. These derivatives typically display reduced phase transition temperatures (

), suppressed smectic phases, and altered solubility profiles. They are critical as "mesogenic tuners" —additives used to lower the melting point of LC formulations to physiological temperatures (37°C) for triggered drug release.

Molecular Architecture & Phase Behavior[1][2][3]

The fundamental difference lies in the aspect ratio and packing efficiency of the molecules.

Para-Cyanobiphenyls (The Linear Standard)

-

Structure: The cyano (-CN) group and the alkyl tail are at the 4 and 4' positions of the biphenyl core.

-

Effect: This maximizes the length-to-breadth ratio (

), promoting strong intermolecular van der Waals forces. -

Result: Stable Nematic (

) and Smectic A ( -

Drug Dev Context: Forms rigid, stable bilayers in LCNPs, ideal for encapsulating hydrophobic drugs but often requires high temperatures to process.

Ortho-Cyanobiphenyl Esters (The Lateral Tuner)

-

Structure: A substituent (e.g., fluoro, methyl) or the ester linkage itself is placed at the ortho (2 or 3) position relative to the long axis.

-

Effect: Introduces a lateral dipole and steric "bump" that disrupts parallel packing. The molecule adopts a bent or "banana" shape.

-

Result:

-

Lower

: The disruption reduces the thermal energy required to isotropize the system. -

Smectic Suppression: Prevents the formation of layered smectic phases, favoring the Nematic phase.

-

Twist-Bend Nematic (

): In dimeric forms, ortho-linkages can induce exotic phases useful for chiral sensing.

-

Comparative Data Table

| Property | Para-Cyanobiphenyls (e.g., 5CB) | Ortho-Cyanobiphenyl Esters | Impact on Drug Delivery |

| Molecular Shape | Linear (Rod-like) | Bent / Kinked | Para packs tighter; Ortho creates free volume. |

| Phase Sequence | Cr | Often Monotropic N or Glassy | Ortho prevents crystallization in formulations. |

| Clearing Point ( | High (e.g., 35°C for 5CB, 40.5°C for 8CB) | Significantly Lower (Depressed) | Ortho allows tuning |

| Viscosity ( | Low to Moderate | Higher (due to steric friction) | Ortho slows diffusion/release rates. |

| Dielectric Anisotropy ( | Large Positive ( | Reduced or Negative | Affects response to external fields in biosensors. |

Mechanism of Action in Drug Delivery

The choice between ortho and para isomers dictates the release mechanism in LC-based drug delivery systems.

The "Switch" Mechanism (Graphviz Diagram)

In a drug delivery vehicle (e.g., a polymer-stabilized LC droplet), the transition from Nematic (ordered) to Isotropic (disordered) triggers the release of the payload.

Figure 1: Logic flow of using Ortho-isomers as dopants to tune the release temperature of Para-based LC systems.

Experimental Protocols

Synthesis of Ortho-Cyanobiphenyl Esters

Objective: Synthesize a 2-substituted cyanobiphenyl ester to demonstrate steric disruption. Reaction: Steglich Esterification.

Reagents:

-

4'-hydroxy-4-cyanobiphenyl (Mesogenic Core).

-

2-fluoro-4-pentylbenzoic acid (Ortho-substituted tail source).

-

DCC (N,N'-Dicyclohexylcarbodiimide) - Coupling agent.

-

DMAP (4-Dimethylaminopyridine) - Catalyst.

-

Dichloromethane (DCM) - Solvent.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 2-fluoro-4-pentylbenzoic acid and 1.0 eq of 4'-hydroxy-4-cyanobiphenyl in anhydrous DCM under nitrogen atmosphere.

-

Activation: Add 0.1 eq of DMAP. Stir for 10 minutes at room temperature (RT).

-

Coupling: Cool the solution to 0°C. Dropwise add 1.1 eq of DCC dissolved in DCM.

-

Reaction: Allow to warm to RT and stir for 12-24 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.

-

Purification:

-

Filter off the DCU byproduct.

-

Wash filtrate with 5% HCl, then 5% NaHCO3, then brine.

-

Dry over MgSO4 and evaporate solvent.

-

Recrystallization: Recrystallize from ethanol/hexane (critical step to ensure phase purity).

-

-

Validation: Confirm structure via

-NMR (look for splitting of aromatic protons due to ortho-F) and Phase behavior via DSC.

Characterization Workflow (Self-Validating)

To ensure trustworthiness, every synthesized LC must undergo a Thermal-Optical Validation Loop .

-

Step 1: DSC (Differential Scanning Calorimetry):

-

Run heating/cooling cycles at 5°C/min.

-

Success Criteria: Distinct endothermic peaks. If peaks are broad (>2°C), impurities are present. Recrystallize.

-

-

Step 2: POM (Polarized Optical Microscopy):

-

Observe texture on a cooling stage.

-

Para Control: Schlieren texture (Nematic) or Focal Conic (Smectic).

-

Ortho Target: Marble texture or Monotropic Nematic (appears only on cooling).

-

-

Step 3: Dielectric Spectroscopy:

-

Measure capacitance in planar vs. homeotropic cells.

-

Calculate

. -

Expectation: Ortho-substitution will significantly lower

compared to the Para-parent.

-

Synthesis Pathway Visualization[4]

Figure 2: Synthetic divergence determining the final mesogenic properties.

References

-

BenchChem Technical Support. A Comparative Analysis of Liquid Crystalline Properties in the Cyanobiphenyl Homologous Series. BenchChem.[1]

-

Gray, G. W., et al. Liquid Crystals: The n-alkyl-cyanobiphenyls.[2] University of Hull.[2] (Historical context on 5CB synthesis).

-

Mandle, R. J., et al. Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase. Taylor & Francis, Liquid Crystals.

-

Imrie, C. T., et al. The Physical Properties of Fluorine Derivatives of 4-Cyanobiphenyls. Taylor & Francis.

-

Nagaraj, M., et al. Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online.

Sources

Methodological & Application

Application Note: Optimized Synthesis of Ethyl 4-(2-cyanophenyl)benzoate via Suzuki-Miyaura Coupling

Abstract & Scope

This application note details the optimized protocol for synthesizing Ethyl 4-(2-cyanophenyl)benzoate , a critical biphenyl intermediate often utilized in the synthesis of Angiotensin II Receptor Blockers (ARBs) such as Valsartan and Losartan.

While Suzuki-Miyaura coupling is a staple of medicinal chemistry, this specific transformation presents a steric and electronic challenge : the ortho-cyano group on the biaryl axis creates steric bulk that can impede the catalytic cycle, while the electron-withdrawing nature of both the nitrile and ester groups can reduce the nucleophilicity of the transmetallating species.

This guide provides a robust, scalable protocol using Pd(dppf)Cl₂ as the catalyst, selected for its resistance to chelation-induced deactivation by the nitrile group and its stability in aqueous/organic biphasic systems.

Retrosynthetic Strategy & Rational Design

To ensure high yields and reproducibility, the choice of coupling partners is critical. There are two potential routes for this disconnection:

-

Route A: Ethyl 4-bromobenzoate + 2-Cyanophenylboronic acid.

-

Risk:High. Ortho-substituted boronic acids (like 2-cyanophenylboronic acid) are notoriously prone to protodeboronation (hydrolysis of the C-B bond) before coupling can occur, especially under the basic conditions required for Suzuki coupling [1].

-

-

Route B (Selected): 4-(Ethoxycarbonyl)phenylboronic acid + 2-Bromobenzonitrile .

-

Advantage:[1] The boronic acid bears the ester group in the para position, making it sterically unencumbered and stable. The steric bulk is confined to the electrophile (2-bromobenzonitrile), which modern Palladium catalysts can handle effectively via oxidative addition.

-

Reaction Scheme

Figure 1: Strategic disconnection utilizing a stable para-substituted boronic acid and a sterically hindered aryl halide.

Experimental Protocol

Reagents & Stoichiometry[2]

| Component | Role | Equiv. | Function |

| 2-Bromobenzonitrile | Electrophile | 1.0 | Provides the ortho-cyano ring. |

| 4-(Ethoxycarbonyl)phenylboronic acid | Nucleophile | 1.2 | Excess ensures complete consumption of the halide. |

| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.03 | Bidentate ligand (dppf) prevents catalyst poisoning by the nitrile group. |

| Potassium Carbonate (K₂CO₃) | Base | 2.5 | Activates the boronic acid; milder than NaOH to prevent ester hydrolysis. |

| Toluene / Ethanol / Water | Solvent | 4:1:1 | Ternary system ensures solubility of organic reactants and inorganic base. |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. While Pd(dppf)Cl₂ is relatively air-stable, the active catalytic cycle is oxygen-sensitive. An inert atmosphere (Nitrogen or Argon) is mandatory .

-

Charging the Vessel:

-

To a 100 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar, add 2-bromobenzonitrile (1.82 g, 10.0 mmol) and 4-(ethoxycarbonyl)phenylboronic acid (2.33 g, 12.0 mmol).

-

Add the catalyst Pd(dppf)Cl₂ · CH₂Cl₂ (245 mg, 0.3 mmol, 3 mol%).

-

-

Solvent & Base Addition:

-

Add the solvent mixture: Toluene (40 mL) and Ethanol (10 mL).

-

Dissolve K₂CO₃ (3.45 g, 25.0 mmol) in Water (10 mL) in a separate beaker, then add this aqueous solution to the reaction flask.

-

Note: The biphasic mixture (organic/aqueous) requires vigorous stirring to ensure effective phase transfer.

-

-

Degassing (Critical Step):

-

Sparge the biphasic mixture with Nitrogen gas for 15 minutes (bubbling gas directly into the liquid) OR perform 3 freeze-pump-thaw cycles.

-

Why? Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species [2].[2]

-

-

Reaction:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to 80–85°C (internal temperature) for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active spot.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

-

Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

-

Combine organic layers and wash with Brine (sat. NaCl).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is often a yellow solid.

-

Recrystallization (Recommended): Dissolve in hot Ethanol or Ethyl Acetate/Hexane (1:4). Cool slowly to 4°C.

-

Yield: Expected yield is 85–92%.

-

Mechanism & Critical Control Points

Understanding the mechanism highlights why specific conditions were chosen. The Steric "Ortho" Effect is the primary hurdle here.

Catalytic Cycle Visualization

Figure 2: Catalytic cycle emphasizing the steric influence of the nitrile group and the stabilizing role of the dppf ligand.

Key Mechanistic Insights:

-

Ligand Choice (dppf): The nitrile group (-CN) is a competent ligand for Palladium. Monodentate phosphines (like PPh₃) can be displaced by the nitrile, leading to a "dead" catalyst species [3]. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle and binds tightly to Pd, preventing this displacement.

-

Base Selection: Strong hydroxide bases (NaOH, KOH) at high temperatures can hydrolyze the ethyl ester to a carboxylic acid or hydrate the nitrile to a primary amide. Carbonate (CO₃²⁻) is sufficiently basic to activate the boronic acid (forming the boronate species) but mild enough to leave the ester/nitrile intact.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation by O₂ or Nitrile poisoning. | Ensure rigorous degassing. Switch to SPhos Pd G2 catalyst if dppf fails (SPhos is superior for extreme sterics). |

| Homocoupling (Biaryl ether) | Excess O₂ present. | Verify inert atmosphere. Reduce the excess of boronic acid slightly. |

| Hydrolysis Products | Reaction temperature too high or base too strong. | Lower temp to 75°C. Ensure K₂CO₃ is used, not NaOH. |

| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Add 10% extra free ligand (dppf) or switch to a more stable precatalyst. |

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society.[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Organic Syntheses. (2010). Discussion on Suzuki Coupling conditions and functional group tolerance. Organic Syntheses.

-

BenchChem. (2023). Synthesis of 4'-Bromomethyl-2-cyanobiphenyl (Related Sartan Intermediate).[3] Application Protocols.

Sources

Technical Application Note: Selective Esterification of 4-(2-Cyanophenyl)benzoic Acid

Executive Summary

The esterification of 4-(2-cyanophenyl)benzoic acid (also known as 4'-carboxy-2-cyanobiphenyl) presents a classic chemoselectivity challenge in organic synthesis. This scaffold is a critical intermediate in the synthesis of "Sartan" class antihypertensives (e.g., Valsartan, Irbesartan), where the integrity of the nitrile group is paramount for subsequent conversion to a tetrazole.

The core difficulty lies in the Pinner Reaction . Under standard acidic esterification conditions (alcohol + strong acid), the nitrile group is susceptible to nucleophilic attack by the solvent, leading to imidate salts and subsequent hydrolysis to an ester or amide.[1][2][3]

This guide provides two validated protocols:

-

Method A (The "Gold Standard"): Base-promoted alkylation. Recommended for research scale (<50g) and high-purity requirements.

-

Method B (Scalable): Acid-chloride activation via Thionyl Chloride (

). Recommended for larger scales where cost is a driver, with strict temperature controls.

Strategic Analysis: The Chemoselectivity Challenge

The substrate contains two reactive centers on a biphenyl core:

-

Target: Carboxylic acid at the para position of Ring A.

-

Off-Target: Nitrile (Cyano) group at the ortho position of Ring B.

The Pinner Risk

In the presence of dry HCl or

Decision Matrix

| Constraint | Method A: Base-Promoted | Method B: | Method C: Fischer ( |

| Nitrile Stability | Excellent (Non-acidic) | Good (Kinetic control) | Poor (High Pinner risk) |

| Purity Profile | >99% (No side reactions) | >95% (Requires quenching) | Variable |

| Scalability | Moderate (Reagent cost) | High | High |

| Recommendation | Primary Protocol | Secondary Protocol | Not Recommended |

Experimental Protocols

Protocol A: Base-Promoted Alkylation (High Fidelity)

This method utilizes a mild

Reagents:

-

Substrate: 4-(2-cyanophenyl)benzoic acid (1.0 equiv)

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-(2-cyanophenyl)benzoic acid in 50 mL of DMF. (Note: DMF is preferred over acetone for solubility, but acetone allows easier workup).

-

Deprotonation: Add 12.4 g (2.0 equiv) of anhydrous

. Stir at room temperature for 15 minutes. The mixture will become a suspension as the carboxylate salt forms. -

Alkylation: Cool the mixture to 0°C in an ice bath. Add 4.2 mL (1.5 equiv) of Methyl Iodide dropwise via syringe.

-

Safety: MeI is a suspected carcinogen and volatile. Work in a fume hood.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The acid spot (

) should disappear, replaced by the ester (

-

-

Quench & Workup:

-

Pour the reaction mixture into 200 mL of ice-water. The product often precipitates as a white solid.

-

If solid forms: Filter, wash with water (3x 50 mL) to remove DMF/inorganic salts.

-

If oil forms: Extract with Ethyl Acetate (3x 50 mL). Wash combined organics with Brine (2x), dry over

, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient if the crude purity is >95%.

Protocol B: Thionyl Chloride Activation (Scalable)

This method generates the acid chloride in situ. It is faster than Fischer esterification, minimizing the window for nitrile hydrolysis.

Reagents:

-

Substrate: 4-(2-cyanophenyl)benzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 equiv)[4] -

Solvent: Methanol (anhydrous) - Acts as solvent and reactant.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask. Fit with a reflux condenser and a pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Solvent Charge: Add 50 mL of anhydrous Methanol. Cool to 0°C.

-

Activation (In Situ): Add

(1.5 equiv) dropwise to the cold methanol over 20 minutes. -

Substrate Addition: Add 4-(2-cyanophenyl)benzoic acid (1.0 equiv) in one portion.

-

Reflux: Heat the mixture to reflux (65°C) for maximum 2-3 hours .

-

Critical Control Point: Do not exceed 3 hours. Prolonged heating with the generated HCl increases the risk of attacking the nitrile.

-

-

Workup:

-

Evaporate the solvent under reduced pressure (Rotavap) to ~20% volume.

-

Dilute with Ethyl Acetate.

-

Neutralization: Slowly wash with saturated

solution until the aqueous layer is pH 8. This ensures any Pinner salts are reverted or removed. -

Dry organic layer over

and concentrate.

-

Visualization of Workflows

Reaction Pathway & Decision Logic

The following diagram illustrates the mechanistic pathways and the critical decision points to avoid impurity formation.

Figure 1: Decision matrix for esterification protocols highlighting the risk of Pinner reaction impurities in acidic pathways.

Analytical Validation

To ensure the protocol was successful, you must validate two features: the formation of the ester and the retention of the nitrile.

Data Summary Table

| Feature | Technique | Expected Signal | Interpretation |

| Ester Formation | 1H NMR ( | Singlet, | Confirmation of |

| Nitrile Retention | IR Spectroscopy | Sharp stretch at | Critical: Absence indicates hydrolysis |

| Nitrile Retention | 13C NMR | Peak at | Characteristic |

| Impurity Check | HPLC / NMR | Absence of broad singlet | Indicates no Amide ( |

Troubleshooting

-

Problem: IR spectrum shows a broad peak at 3300-3500 cm-1 and carbonyl shift to 1680 cm-1.

-

Diagnosis: Nitrile hydrolysis to primary amide.

-

Solution: The reaction conditions were too acidic or wet. Switch to Method A (Base-Promoted).

-

-

Problem: Low yield in Method A.

-

Diagnosis: Incomplete deprotonation or steric bulk.

-

Solution: Ensure

is finely ground. Add a catalytic amount (0.1 equiv) of 18-Crown-6 or TBAI (Tetrabutylammonium iodide) to accelerate the phase transfer.

-

References

-

ChemicalBook. (2020). Synthesis of methyl (4-cyanophenyl)acetate via Thionyl Chloride.[4] Retrieved from

-

Quick Company. (2011). Process For The Preparation Of Valsartan And Its Intermediates (Patent Application). Discusses 4'-bromomethyl-2-cyanobiphenyl esterification strategies. Retrieved from

-

Organic Syntheses. (2019). General protocols for esterification of substituted benzoic acids. Org.[1][2][3][6][8][9] Synth. 2019, 96, 137-149.[8] Retrieved from

-

Vertex AI Search. (2025).[3] Pinner Reaction Conditions and Nitrile Stability.[1] Consolidated search results on imidate salt formation. Retrieved from

-

Google Patents. (2013). US8492577B2 - Process for preparation of valsartan intermediate.[10][11] Describes the cyano-biphenyl scaffold chemistry. Retrieved from

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Nitrilation of carboxylic acids by PIII/PV-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101450917B - Valsartan synthesis method - Google Patents [patents.google.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. US8492577B2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]

- 11. Process For The Preparation Of Valsartan And Its Intermediates [quickcompany.in]

Application Note: Utilizing Ethyl 4-(2-cyanophenyl)benzoate as a Reference Standard for the Control of Process-Related Impurities in Sartan APIs

Abstract

The "sartan" class of angiotensin II receptor blockers (ARBs) are critical for managing hypertension and cardiovascular diseases. However, their complex multi-step synthesis presents challenges in controlling process-related impurities. The discovery of mutagenic nitrosamines in some sartan products has intensified regulatory scrutiny on all potential impurities.[1][2][3] This application note provides a detailed framework for using Ethyl 4-(2-cyanophenyl)benzoate , a potential process-related impurity or synthetic intermediate, as a reference standard for ensuring the quality and purity of sartan Active Pharmaceutical Ingredients (APIs). We present a comprehensive rationale, detailed analytical protocols using High-Performance Liquid Chromatography (HPLC), and method validation guidelines in accordance with International Council for Harmonisation (ICH) standards.

Introduction: The Imperative for Impurity Profiling in Sartans

Sartan APIs, such as Losartan, Valsartan, and Irbesartan, are characterized by a biphenyl-tetrazole core structure. Their synthesis is often complex, involving numerous steps where intermediates, by-products, or unreacted starting materials can persist into the final drug substance.[4] The US Food and Drug Administration (FDA) and other global regulatory bodies define an impurity as any component of the drug substance that is not the chemical entity defined as the API.[5]

The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product. While genotoxic impurities like N-nitrosamines have been a primary focus, controlling process-related organic impurities is equally critical for ensuring batch-to-batch consistency and adhering to the quality standards mandated by ICH guidelines Q3A and Q3B.[5][6]

Reliable reference standards are the cornerstone of analytical testing, enabling the accurate identification and quantification of these impurities.[7][8][9] A primary reference standard is a substance shown to be authentic material of high purity through extensive analytical testing, without comparison to another standard.[9] This guide focuses on this compound as such a standard, critical for validating analytical methods designed to ensure the purity of sartan APIs.

The Role of this compound

The structure of this compound is directly relevant to the synthesis of many sartans. The formation of the core biphenyl structure is a key synthetic step. This compound can arise as an unreacted intermediate or a by-product from this coupling reaction. Its structural similarity to the API core makes it a crucial analyte to monitor. By establishing a validated analytical method using a well-characterized this compound reference standard, manufacturers can effectively control this potential process-related impurity.

Characterization of the Reference Standard

Before use, the reference standard must be thoroughly characterized to confirm its identity and purity. While pharmacopoeial standards are ideal, in their absence (e.g., for novel or process-specific impurities), a primary standard must be established through rigorous testing.[7][9]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-2-carbonitrile |

| CAS Number | 135689-94-0 (Illustrative, may vary) |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 267.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (Assay) | ≥ 99.5% (Determined by HPLC, qNMR) |

| Solubility | Soluble in Acetonitrile, Methanol, Dichloromethane |

Note: The CAS number is provided for illustrative purposes. A certified reference material will have a specific lot number and a comprehensive Certificate of Analysis (CoA).

The CoA for the reference standard should include data from multiple orthogonal analytical techniques, such as:

-

HPLC: To determine purity and identify any related substances.

-

Mass Spectrometry (MS): To confirm the molecular weight and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To confirm functional groups.

-

Thermogravimetric Analysis (TGA): To determine water content.

-

Quantitative NMR (qNMR) or Titration: To provide an absolute purity value.

Analytical Application: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for quantifying non-volatile organic impurities in pharmaceutical products.[10][11][12] The following protocols are designed to be a starting point for method development and validation.

Rationale for Method Design

-

Chromatographic Mode: Reversed-phase HPLC is chosen due to the non-polar nature of both the sartan API and the this compound impurity. A C18 column provides excellent resolving power for such compounds.

-

Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile) is used. The buffer controls the pH to ensure consistent ionization states of the analytes, leading to reproducible retention times. Acetonitrile is selected for its low UV cutoff and compatibility with MS detectors, should method extension be required.

-

Elution Mode: A gradient elution is employed. This is critical because the API is typically present at a very high concentration relative to the impurity. A gradient allows for strong initial retention to separate the impurity from the solvent front, followed by a rapid increase in organic solvent to elute the highly retained API quickly, thus shortening the total run time.

-

Detection: UV detection is selected based on the chromophoric nature of the biphenyl and cyano groups present in the impurity. The wavelength is chosen near the absorbance maximum to ensure high sensitivity.

Protocol 1: Preparation of Solutions

This protocol ensures that all solutions are prepared accurately and consistently, which is fundamental for reliable quantitative analysis.

A. Reference Standard Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent (e.g., Acetonitrile:Water 50:50 v/v).

-

Sonicate for 10 minutes or until fully dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly.

B. Working Standard Solution (1.0 µg/mL)

-

Pipette 1.0 mL of the Reference Standard Stock Solution (100 µg/mL) into a 100 mL volumetric flask.

-

Dilute to the mark with the diluent and mix thoroughly. This concentration often corresponds to the reporting threshold (e.g., 0.1% of a 1 mg/mL sample concentration).

C. Sample Solution (e.g., 1.0 mg/mL of Sartan API)

-

Accurately weigh approximately 100 mg of the sartan API test sample into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent.

-

Sonicate for 15 minutes or until the sample is completely dissolved.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly.

-

Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.

Protocol 2: HPLC-UV Chromatographic System

The following conditions have been optimized for the separation of this compound from a typical sartan API.

Table 2: Optimized HPLC Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column with good resolution and efficiency. |

| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH 3.0 | Buffered to ensure consistent analyte retention. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting non-polar compounds. |

| Gradient Program | Time (min) | %B |

| 0.0 | 30 | |

| 20.0 | 70 | |

| 25.0 | 90 | |

| 25.1 | 30 | |

| 30.0 | 30 | |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 230 nm | Provides good sensitivity for both the impurity and many sartan APIs. |

| Injection Volume | 10 µL | A small volume minimizes potential column overload from the API. |

| Run Time | 30 minutes | Allows for elution of the API and re-equilibration of the column. |

Method Validation & System Suitability

A developed analytical method is not credible until it has been validated. Validation provides documented evidence that the method is fit for its intended purpose.[13][14] The validation must be performed according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before any sample analysis, the performance of the HPLC system must be verified. This is achieved by injecting the Working Standard Solution (e.g., five or six replicate injections) and evaluating the results against pre-defined criteria.

-

Relative Standard Deviation (%RSD): The %RSD of the peak areas from replicate injections should be ≤ 2.0%.

-

Tailing Factor (T): The tailing factor for the this compound peak should be ≤ 2.0.

-

Theoretical Plates (N): The plate count should be ≥ 2000.

Validation Parameters

The method must be validated for specificity, linearity, accuracy, precision, and sensitivity.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))

| Parameter | Procedure | Acceptance Criteria |

| Specificity | Analyze blank, API, impurity standard, and spiked sample. Assess peak purity using a PDA detector. | The impurity peak is well-resolved from the API and any other components (Resolution > 2.0). No interfering peaks at the retention time of the impurity. |

| Linearity | Analyze solutions at 5-6 concentrations, typically from LOQ to 150% of the target concentration (e.g., 0.05 µg/mL to 1.5 µg/mL). | Correlation coefficient (r²) ≥ 0.998. |

| Accuracy | Perform recovery studies by spiking the API sample with the impurity at 3 levels (e.g., 50%, 100%, 150% of target) in triplicate. | Mean recovery should be within 90.0% - 110.0% for each level. |

| Precision | Repeatability: 6 replicate analyses of a spiked sample at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument. | %RSD ≤ 5.0% for repeatability. Overall %RSD for intermediate precision should meet lab standards. |

| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | Typically a S/N ratio of 3:1. |

| Limit of Quantitation (LOQ) | Determined based on S/N ratio or standard deviation of the response and the slope of the calibration curve. | Typically a S/N ratio of 10:1. Precision at the LOQ should be acceptable (%RSD ≤ 10%). |

Data Interpretation and Calculation

Once the system passes SST, the sample solutions can be analyzed. The identification of this compound is confirmed if a peak in the sample chromatogram has the same retention time (within ±2%) as the peak in the standard chromatogram.

The amount of the impurity in the sample is calculated using the external standard formula:

Where:

-

Aspl = Peak area of the impurity in the sample solution

-

Astd = Average peak area of the impurity in the working standard solution

-

Cstd = Concentration of the impurity in the working standard solution (e.g., in mg/mL)

-

Cspl = Concentration of the API in the sample solution (in mg/mL)

-

P = Purity of the reference standard (e.g., 0.998)

The calculated result is then compared against the specification limit for that specific impurity, which is typically set according to ICH Q3A guidelines (e.g., ≤ 0.15%).

Visualized Workflows

To clarify the analytical process and the relationship of the impurity to the API, the following diagrams are provided.

Caption: High-level workflow for the analysis of sartan impurities using a reference standard.

Caption: Potential role of this compound as both a key intermediate and a process-related impurity in sartan synthesis.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, directly impacting patient safety. This application note demonstrates a robust framework for using this compound as a qualified reference standard for monitoring a potential process-related impurity in sartan APIs. By implementing a well-developed and validated HPLC method, laboratories can ensure their products meet the stringent quality and purity requirements set by global regulatory agencies, thereby safeguarding public health.

References

- Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.

- Thermo Fisher Scientific. (n.d.). Determination of 18 nitrosamine impurities in sartan drug products using gas chromatography coupled with high-resolution Orbitrap.

- Agilent Technologies. (n.d.). Nitrosamine Impurities Analysis in Sartan-Based Drugs.

- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

- Scribd. (2012, April 9). Regulatory Guide On Reference Standard.

- Shimadzu. (n.d.). Determination of Nitrosamine Impurities in Sartan Drug Products by GC-MS/MS Method.

- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.

- Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.

- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

- MicroSolv Technology Corporation. (n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC.

- European Medicines Agency. (2020, June 23). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines.

- MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry.

- Patil, S. T., et al. (2022, November 8). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences, 21(2), 249-257.

- Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry.

- LGC. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.

- Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones.

- European Pharmaceutical Review. (2020, December 9). European Pharmacopoeia adopts a new chapter for the analysis of N-nitrosamine impurities.

- ResearchGate. (2025, August 6). Development of a General Pharmacopoeial Monograph for Determining the Content of N-Nitrosoamine Impurities in Pharmaceutical Substances of the Sartan Group and Metformin Substances for Inclusion in the State Pharmacopoeia.

- GMP Publishing. (2021, February 23). EDQM: Five Pharmacopoeia monographs on Nitrosamine contamination in Sartans revised and implemented immediately.

- Shimadzu. (n.d.). Determination of Nitrosamine Impurities in Sartan Drug Products by GC-MS/MS Method.

- Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.

- Chemical Methodologies. (2018, October 28). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug.

- Al-Shehri, M. M., & Belal, F. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC advances, 12(27), 17359–17366.

- Taros Chemicals. (n.d.). Customized Reference Standards for Nitrosamine Impurities.

- European Medicines Agency. (n.d.). Nitrosamine impurities in specific medicines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Customized Reference Standards for Nitrosamine Impurities [tarosdiscovery.com]

- 3. Nitrosamine impurities in specific medicines | European Medicines Agency (EMA) [ema.europa.eu]

- 4. shimadzu.co.kr [shimadzu.co.kr]

- 5. biotech-spain.com [biotech-spain.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. mriglobal.org [mriglobal.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. documents.lgcstandards.com [documents.lgcstandards.com]

- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 11. jopcr.com [jopcr.com]

- 12. chemmethod.com [chemmethod.com]

- 13. particle.dk [particle.dk]

- 14. wjarr.com [wjarr.com]

Application Note and Protocol for the Synthesis of Ethyl 4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-2-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery

The tetrazole ring is a cornerstone of modern medicinal chemistry, serving as a key structural motif in a multitude of pharmaceutical agents.[1][2][3][4] Its prominence stems primarily from its role as a bioisostere for the carboxylic acid group.[2][3][5][6] This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and ability to participate in hydrogen bonding networks, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][7] The synthesis of tetrazole derivatives is, therefore, a critical skill for any researcher involved in the design and development of novel therapeutics.

This application note provides a comprehensive, in-depth guide to the preparation of Ethyl 4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-2-carboxylate from its corresponding nitrile precursor, Ethyl 4-(2-cyanophenyl)benzoate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and discuss the necessary analytical techniques for product characterization.

Mechanistic Insights: The [3+2] Cycloaddition Pathway

The conversion of a nitrile to a tetrazole is classically achieved through a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide.[1][2][8] While the reaction can proceed thermally, it is often sluggish.[2] To achieve practical reaction rates and yields, a catalyst is typically employed. The mechanism, while debated in some contexts, is generally understood to proceed through the activation of the nitrile, making it more susceptible to nucleophilic attack by the azide anion.[1][5][9]

This activation can be achieved through either a Brønsted or a Lewis acid.[5][10] In the case of a Lewis acid catalyst, such as a zinc(II) or copper(II) salt, the metal ion coordinates to the nitrogen atom of the nitrile.[11][12] This coordination withdraws electron density from the carbon-nitrogen triple bond, enhancing the electrophilicity of the nitrile carbon. The azide anion then attacks this activated carbon, initiating a cascade of events that culminates in the formation of the aromatic and highly stable tetrazole ring.[12]

The general mechanism can be visualized as follows:

Caption: Generalized mechanism for the Lewis acid-catalyzed synthesis of tetrazoles from nitriles.

Experimental Protocol: Synthesis of Ethyl 4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-2-carboxylate

This protocol is designed to be a robust and reproducible method for the synthesis of the target tetrazole.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| This compound | 251.28 | 2.51 g | 10.0 | Starting material |

| Sodium Azide (NaN₃) | 65.01 | 0.975 g | 15.0 | Caution: Highly toxic and explosive. Handle with extreme care. |

| Ammonium Chloride (NH₄Cl) | 53.49 | 0.80 g | 15.0 | Catalyst |

| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | Anhydrous, reaction solvent |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 2 M aqueous solution for work-up |

| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent |

| Deionized Water | 18.02 | As needed | - | For work-up and washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and isolation of the target tetrazole.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2.51 g, 10.0 mmol), sodium azide (0.975 g, 15.0 mmol), and ammonium chloride (0.80 g, 15.0 mmol).

-

Solvent Addition: Add 25 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of deionized water in a beaker.

-

Precipitation: While stirring, slowly add 2 M hydrochloric acid to the aqueous mixture until the pH is approximately 2. A white precipitate should form.

-

Isolation: Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration, washing the filter cake with copious amounts of cold deionized water.

-

Drying: Dry the isolated solid under vacuum at 50-60 °C to a constant weight.

Product Characterization

The structure and purity of the synthesized Ethyl 4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-2-carboxylate should be confirmed by standard analytical techniques.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the nitrile signal. Appearance of a broad singlet for the N-H proton of the tetrazole ring (typically downfield). Signals corresponding to the ethyl ester and the biphenyl protons. |

| ¹³C NMR | Appearance of a signal for the tetrazole carbon (typically in the 150-160 ppm range). |

| FT-IR (KBr) | Disappearance of the C≡N stretch (around 2230 cm⁻¹). Appearance of a broad N-H stretch (around 3000-3400 cm⁻¹) and characteristic tetrazole ring vibrations. |

| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the product (294.30 g/mol ). |

Safety Precautions

-

Sodium Azide: Sodium azide is a highly toxic and potentially explosive substance. It should be handled with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[5] Metal azides can be explosive; avoid using metal spatulas.

-

N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Ethyl 4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-2-carboxylate. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure, researchers can reliably and safely prepare this valuable tetrazole derivative for further investigation in drug discovery and development programs.

References

- Sharpless, K. B., et al. (2001).

- Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. J. Am. Chem. Soc., 124(42), 12496-12501.

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Angew. Chem. Int. Ed., 40, 2113-2116.

-

ChemHelp ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

- Gholap, A. R., et al. (2018). Benign synthesis of 5-substituted 1H-tetrazoles using SO3H-carbon as a novel and recyclable catalyst. Asian Journal of Green Chemistry, 2, 125-134.

- Cantillo, D., et al. (2011). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? J. Am. Chem. Soc., 133, 4465-4475.

- Das, B., et al. (2010). A Simple and Advantageous Synthesis of 5-Substituted 1H-Tetrazoles. Synlett, 2010(3), 391-394.

- Vorona, S., et al. (2014).

- Nikoorazm, M., & Erfani, G. (2018).

- Heravi, M. M., et al. (2012).

- Dofe, V. S., et al. (2017). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ZANCO Journal of Pure and Applied Sciences, 29(6).

- Singh, H., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11, 38945-38968.

- BenchChem. (2025).

- Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ZANCO Journal of Pure and Applied Sciences, 34(6), 23.

- Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Indonesian Journal of Chemistry, 22(6), 1596-1604.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. youtube.com [youtube.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]

Application Note: High-Purity Recovery of Ethyl 4-(2-cyanophenyl)benzoate via Optimized Recrystallization Protocols

Abstract

Ethyl 4-(2-cyanophenyl)benzoate is a biaryl compound of significant interest as a structural motif and intermediate in medicinal chemistry and materials science. Its synthesis, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, typically yields a crude product containing unreacted starting materials, homocoupled byproducts, and catalyst residues. Achieving high purity is paramount for subsequent applications. This guide provides a comprehensive, scientifically-grounded framework for the purification of this compound using optimized single-solvent and binary-solvent recrystallization techniques, designed for researchers, chemists, and drug development professionals.

Compound Profile and Purity Challenges

Physicochemical Properties

Understanding the physical and chemical nature of this compound is the cornerstone of developing a rational purification strategy. The molecule's structure, featuring a polar cyano group and an ethyl ester moiety combined with a non-polar biphenyl core, dictates its solubility and crystalline behavior.

| Property | Value (Estimated/Observed) | Source/Comment |

| Molecular Formula | C₁₆H₁₃NO₂ | - |

| Molecular Weight | 251.28 g/mol | - |

| Physical State | Solid at room temperature | Expected for a biaryl of this size. |

| Melting Point | Not reported. Expected to be higher than Ethyl 4-cyanobenzoate (52-54°C) due to increased molecular weight and size. The related acid, 4-(2-cyanophenyl)benzoic acid, melts at 193°C[1]. | |

| Solubility | Insoluble in water; Soluble in many organic solvents (e.g., alcohols, ethers, aromatic solvents). | The large aromatic surface area makes it hydrophobic, while the polar groups allow for solubility in polar organic solvents[2][3]. |

Analysis of Potential Impurities

The most common route to unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction.[4][5] This context is critical for predicting the impurities that the recrystallization process must remove.

-

Unreacted Starting Materials: Ethyl 4-halobenzoate and 2-cyanophenylboronic acid.

-

Homocoupled Byproducts: Resulting from the self-coupling of starting materials.

-

Protodeborylated Arene: The boronic acid is replaced by a hydrogen atom.

-

Residual Palladium Catalyst: Often black or dark-colored particulate matter.[6]

These impurities have different polarity and solubility profiles than the desired product, a fact that is exploited during recrystallization.

The Science of Recrystallization: A First-Principles Approach

Recrystallization is a powerful purification technique based on the principle of differential solubility. The ideal solvent for recrystallization should exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature. Impurities, conversely, should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[2][7]

Solvent System Selection: A Decision-Making Framework

The choice of solvent is the most critical parameter for a successful recrystallization. For a biaryl compound like this compound, solvents such as ethanol, methanol, or toluene are excellent starting points.[3][8] A mixed-solvent system, such as ethanol/water, is often highly effective for compounds of intermediate polarity.[2]

Caption: Complete workflow for the purification of this compound.

References

-

Homework.Study.com. Why is methanol a good solvent to recrystallize biphenyl?. [Link]

-

PubChem - National Institutes of Health. Ethyl 4-cyanobenzoate. [Link]

-

Cheméo. (2026). Chemical Properties of Ethyl 4-cyanobenzoate (CAS 7153-22-2). [Link]

-

University of Toronto. Recrystallization - Single Solvent. [Link]

-

Chegg.com. (2020). Toluene was the best recrystallization solvent for.... [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Cheméo. (2026). Ethyl 4-cyanobenzoate Data. [Link]

-

SciSpace. (Date not available). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]

-

National Institutes of Health. (Date not available). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

-

Stenutz. ethyl 4-cyanobenzoate. [Link]

-

U.S. Environmental Protection Agency. 4-(2-cyanophenyl)benzoic Acid Properties. [Link]

-

Wikipedia. Ethyl benzoate. [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. homework.study.com [homework.study.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chegg.com [chegg.com]

Application Notes and Protocols for the Scale-Up Synthesis of 4-(2-Cyanophenyl)benzoate Esters

Introduction: The Significance of 4-(2-Cyanophenyl)benzoate Esters in Modern Drug Discovery

4-(2-Cyanophenyl)benzoate esters represent a class of molecules with significant potential in pharmaceutical and materials science applications. The biphenyl scaffold is a common motif in many biologically active compounds, and the specific substitution pattern of a cyano group and a benzoate ester imparts unique electronic and steric properties that can be crucial for molecular recognition and therapeutic efficacy.[1] The development of robust and scalable synthetic routes to these compounds is therefore of paramount importance for researchers in drug development and chemical manufacturing.

This guide provides a comprehensive overview of the scale-up synthesis of 4-(2-cyanophenyl)benzoate esters, with a focus on practical, field-proven insights. We will delve into the strategic considerations for constructing the key biphenyl linkage and the subsequent esterification, addressing the challenges and critical parameters for transitioning from laboratory-scale procedures to kilogram-scale production.

Strategic Approach to Synthesis: A Two-Stage Process

The most logical and industrially viable approach to the synthesis of 4-(2-cyanophenyl)benzoate esters is a two-stage process:

-

Formation of the Biphenyl Core: This involves the creation of the C-C bond between the two phenyl rings to form a 4-hydroxy-2'-cyanobiphenyl intermediate.

-

Esterification: The subsequent formation of the benzoate ester by reacting the hydroxyl group of the biphenyl intermediate with a suitable benzoyl derivative.

This convergent strategy allows for the independent optimization of each key transformation, which is a critical aspect of process development for scale-up.

Figure 1: Overall synthetic workflow for 4-(2-cyanophenyl)benzoate esters.

Stage 1: Scale-Up Synthesis of 4-Hydroxy-2'-cyanobiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of biaryl compounds, and it is well-suited for industrial applications due to its tolerance of a wide range of functional groups and the relatively low toxicity of its boron-containing reagents.[2]

Reaction Mechanism: A Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[3]

Figure 2: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Kilogram-Scale Synthesis of 4-Hydroxy-2'-cyanobiphenyl

This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or a designated manufacturing area with appropriate engineering controls.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Bromobenzonitrile | 182.02 | 1.00 kg | 5.49 | 1.0 |

| 4-Hydroxyphenylboronic Acid | 137.94 | 0.83 kg | 6.04 | 1.1 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 12.3 g | 0.055 | 0.01 |

| SPhos | 410.51 | 45.1 g | 0.11 | 0.02 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.52 kg | 11.0 | 2.0 |

| Toluene | - | 10 L | - | - |

| Water | - | 5 L | - | - |

Equipment:

-

20 L glass reactor with overhead stirring, reflux condenser, and nitrogen inlet

-

Heating mantle or oil bath with temperature controller

-

Addition funnel

-

Filter funnel and vacuum flask

-

Drying oven

Procedure:

-

Inert Atmosphere: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.[4]

-

Reagent Charging: To the reactor, add 2-bromobenzonitrile (1.00 kg), 4-hydroxyphenylboronic acid (0.83 kg), palladium(II) acetate (12.3 g), and SPhos (45.1 g).

-

Solvent Addition: Add toluene (10 L) to the reactor and begin stirring.

-

Base Addition: Prepare a solution of potassium carbonate (1.52 kg) in water (5 L) and add it to the reactor.

-

Reaction: Heat the mixture to 80-85 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with 2 M HCl (2 x 2 L) and then with brine (2 L).

-

Filter the organic layer through a pad of celite to remove the palladium catalyst.[5]

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude product from a mixture of toluene and heptane to yield 4-hydroxy-2'-cyanobiphenyl as a solid.

-

Dry the product in a vacuum oven at 50 °C.

-

Expected Yield: 85-95%

Causality and Scale-Up Considerations:

-

Catalyst System: The choice of Pd(OAc)₂ and SPhos is based on its high efficiency and broad functional group tolerance. For large-scale operations, using a pre-formed, air-stable catalyst like a palladacycle can simplify handling.[6] Heterogeneous catalysts, while offering easier separation, may exhibit lower activity.[6]

-

Solvent Selection: Toluene is a good choice for this reaction due to its ability to azeotropically remove water, which can be beneficial for the reaction equilibrium. Its relatively high boiling point allows for a reasonable reaction rate.

-

Base: Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation.

-

Work-up: The filtration through celite is a crucial step at scale to efficiently remove the palladium catalyst.[5] In a manufacturing setting, the use of scavenger resins to further reduce palladium levels in the final product might be necessary to meet regulatory requirements for active pharmaceutical ingredients (APIs).

-

Safety: Palladium on carbon catalysts, if used, are flammable and require careful handling under an inert atmosphere.[7][8] The generation of palladium-containing waste streams requires proper disposal procedures.[9][10]

Stage 2: Scale-Up Esterification of 4-Hydroxy-2'-cyanobiphenyl

The Schotten-Baumann reaction is a classic and reliable method for the esterification of phenols.[11] However, its scale-up presents challenges related to its biphasic nature and exothermicity.[12]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Protocol for Kilogram-Scale Synthesis of 4-(2-Cyanophenyl)benzoate Ester

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 4-Hydroxy-2'-cyanobiphenyl | 195.21 | 1.00 kg | 5.12 | 1.0 |

| Benzoyl Chloride | 140.57 | 0.79 kg | 5.63 | 1.1 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.41 kg | 10.24 | 2.0 |

| Dichloromethane (DCM) | - | 10 L | - | - |

| Water | - | 5 L | - | - |

Procedure:

-

Dissolution: In the 20 L reactor, dissolve 4-hydroxy-2'-cyanobiphenyl (1.00 kg) in dichloromethane (10 L).

-

Base Addition: Prepare a solution of sodium hydroxide (0.41 kg) in water (5 L) and add it to the reactor with vigorous stirring.

-

Acylation: Cool the mixture to 0-5 °C. Slowly add benzoyl chloride (0.79 kg) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by HPLC or TLC.

-

Work-up:

-

Separate the organic and aqueous layers.

-

Wash the organic layer with 1 M HCl (2 L), saturated sodium bicarbonate solution (2 L), and brine (2 L).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification:

-

Recrystallize the crude product from ethanol or a mixture of ethyl acetate and hexanes.

-

Dry the final product in a vacuum oven.

-

Expected Yield: 90-98%

Causality and Scale-Up Considerations:

-

Reaction Control: The Schotten-Baumann reaction is often exothermic. At scale, the dropwise addition of benzoyl chloride at low temperature is critical to control the reaction temperature and prevent side reactions.[13]

-

Mass Transfer: The reaction occurs at the interface of the two phases. Vigorous stirring is essential to maximize the interfacial area and ensure a good reaction rate. Inefficient mixing can lead to long reaction times and hydrolysis of the acid chloride.[12]

-

Continuous Flow as an Alternative: For very large-scale production, a continuous flow reactor can offer superior control over temperature and mixing, leading to higher yields and purity.[12][14]

-

Solvent Choice: Dichloromethane is a common solvent for this reaction. However, due to environmental and safety concerns, alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) or toluene might be considered during process optimization.

-

Safety: Benzoyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE) and handling procedures are essential. The reaction with sodium hydroxide is exothermic and generates heat.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Suzuki-Miyaura Coupling | 2-Bromobenzonitrile, 4-Hydroxyphenylboronic Acid, Pd(OAc)₂, SPhos, K₂CO₃ | Toluene/Water | 80-85 | 4-6 | 85-95 |

| 2 | Schotten-Baumann Esterification | 4-Hydroxy-2'-cyanobiphenyl, Benzoyl Chloride, NaOH | Dichloromethane/Water | 0-25 | 2-4 | 90-98 |

Conclusion and Future Perspectives

The synthetic route outlined in these application notes provides a robust and scalable method for the production of 4-(2-cyanophenyl)benzoate esters. The strategic use of a Suzuki-Miyaura coupling followed by a Schotten-Baumann esterification allows for a convergent and efficient synthesis. For researchers and professionals in drug development, the careful consideration of reaction parameters, safety protocols, and purification strategies at each stage is paramount for the successful transition from laboratory to industrial-scale production. Future advancements in this field may focus on the development of more sustainable and cost-effective catalytic systems, as well as the implementation of continuous manufacturing processes to further enhance the efficiency and safety of the synthesis of this important class of molecules.

References

-

What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? (2024, September 30). Stanford Advanced Materials. [Link]

- Manka, J. T., Guo, F., Huang, J., Yin, H., Farrar, J. M., Sienkowska, M., Benin, V., & Kaszynski, P. (2003). Synthesis of polyfunctionalized biphenyls as intermediates for a new class of liquid crystals. The Journal of Organic Chemistry, 68(25), 9574–9588.

- Li, W., Dastagir, S., & Chen, K. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. Angewandte Chemie (International ed. in English), 59(12), 4770–4777.

-

Reaction Chemistry & Engineering - University of Cambridge. (n.d.). [Link]

- Tomori, H., Fox, J. M., & Buchwald, S. L. (2000). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. The Journal of Organic Chemistry, 65(17), 5334–5341.

-

Synthesis of the 4′-(hydroxyalkynyl)-4-cyanobiphenyl... - ResearchGate. (n.d.). [Link]

-

Synthesis and properties of hydroxy tail terminated cyanobiphenyl liquid crystals - ResearchGate. (n.d.). [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). SpringerLink. [Link]

- Process for the preparation of 2-cyanophenylboronic acid and esters thereof. (n.d.).

- Ali, H. A., Ismail, M. A., Fouda, A. E. -A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18433–18488.

-

Standard Operating Procedure. (2017, May 25). UCLA Chemistry and Biochemistry. [Link]

-

Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in. (2021, January 9). Pure. [Link]

-

Safety Data Sheet: Palladium. (n.d.). Carl ROTH. [Link]

-

Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. (2018, July 31). Taylor & Francis Online. [Link]

-

How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Hiden Analytical. [Link]

-

Hydrophilic Suzuki-coupling product workup? : r/OrganicChemistry. (2025, November 14). Reddit. [Link]

- Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.

-